5,6-Diaminouracil chemical properties and structure
5,6-Diaminouracil chemical properties and structure
An In-Depth Technical Guide to 5,6-Diaminouracil: Chemical Properties and Structure
Introduction
5,6-Diaminouracil is a substituted pyrimidine (B1678525) derivative that serves as a crucial building block in synthetic organic and medicinal chemistry.[1] As an aminouracil, its structure is characterized by a uracil (B121893) core with amino groups substituted at the 5 and 6 positions.[2] This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including biologically active compounds like xanthines and pteridines.[3][4] Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5]
Chemical Properties
5,6-Diaminouracil is typically a powder, with its sulfate (B86663) salt appearing as a buff-colored or tan precipitate.[6][7] The hydrochloride salt melts with decomposition in the range of 300–305°C.[7]
Quantitative Data Summary
The key chemical and physical properties of 5,6-Diaminouracil are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₄O₂ | [8][9] |
| Molecular Weight | 142.12 g/mol | [9] |
| Average Mass | 142.116 Da | [2][8] |
| Monoisotopic Mass | 142.04908 Da | [2] |
| Melting Point | >260 °C (dec.) | |
| CAS Number | 3240-72-0 | [9] |
| IUPAC Name | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | [2][8] |
Chemical Structure
5,6-Diaminouracil is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[8][10] This structure is the foundation for its chemical reactivity, particularly in condensation reactions. It is a pyrimidone, an aminouracil, and a diamine.[9]
Synonyms:
The molecule can exist in tautomeric forms, primarily the lactam form (as shown below) and the lactim form (5,6-diamino-2,4-dihydroxypyrimidine). The diamino-dione structure is the most commonly represented form.
Experimental Protocols
The synthesis and analysis of 5,6-Diaminouracil are well-documented in chemical literature. Below are detailed methodologies for its preparation and characterization.
Synthesis of 5,6-Diaminouracil Hydrochloride
A common and efficient method for synthesizing 5,6-Diaminouracil is through the nitrosation of 6-aminouracil (B15529), followed by chemical reduction.[6][7][11]
Workflow for the Synthesis of 5,6-Diaminouracil
Detailed Methodology:
-
Preparation of 6-Aminouracil: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, powdered urea and ethyl cyanoacetate are added.[6][7] The mixture is heated under reflux for approximately 4 hours, during which the sodium salt of 6-aminouracil precipitates.[7]
-
Nitrosation: The 6-aminouracil salt is dissolved in water. The solution is then treated with glacial acetic acid, followed by the cautious addition of a sodium nitrite solution.[7][11] A rose-red precipitate of 5-nitroso-6-aminouracil forms almost immediately.[12] This intermediate is filtered and washed.[7]
-
Reduction: The moist nitroso compound is suspended in warm water (approx. 50°C) in a fume hood.[7][12] Solid sodium hydrosulfite is added in portions while stirring and heating on a steam bath until the red color is completely bleached, indicating the formation of the light tan diaminouracil bisulfite.[7] An excess of sodium hydrosulfite is added, and the mixture is heated for an additional 15 minutes before being cooled and filtered.[7]
-
Purification via Hydrochloride Salt Formation: The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added.[7][11] The slurry is heated on a steam bath with stirring for one hour.[7] The resulting tan-colored 5,6-Diaminouracil hydrochloride is filtered, washed thoroughly with acetone, and dried under a vacuum.[7]
Analytical Methodology: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for the structural confirmation of 5,6-Diaminouracil and its derivatives.
Methodology:
-
Sample Preparation: A small amount of the synthesized compound (e.g., 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in an NMR tube.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer (e.g., 600 MHz).[4]
-
Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.[4] For the N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivative in DMSO-d₆, characteristic signals include a singlet for the N1-H at ~10.38 ppm, a singlet for the amide CONH proton at ~8.86 ppm, aromatic protons between 7.47-7.99 ppm, and a broad singlet for the C6-NH₂ protons at ~6.06 ppm.[4] The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) and the C5/C6 carbons of the pyrimidine ring.[4]
Reactivity and Biological Relevance
5,6-Diaminouracil is a key precursor in the synthesis of various biologically active heterocyclic compounds.[5] Its adjacent amino groups are ideal for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused ring systems.[3]
Synthesis of 8-Substituted Xanthines
A significant application of 5,6-Diaminouracil derivatives is the synthesis of 8-substituted xanthines, which are known for a range of pharmacological activities, including acting as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[3] The general pathway involves the acylation of the 5-amino group, followed by cyclization.
Synthetic Pathway to 8-Substituted Xanthines
This reaction typically involves coupling the 5,6-diaminouracil derivative with a carboxylic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or COMU.[3][4] The resulting 6-amino-5-carboxamidouracil intermediate is then cyclized, often through heating, to yield the final 8-substituted xanthine derivative.[4] This synthetic versatility underscores the importance of 5,6-Diaminouracil as a foundational molecule in medicinal chemistry and drug discovery.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. ebi.ac.uk [ebi.ac.uk]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]
- 9. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,6-diaminouracil (CHEBI:46252) [ebi.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
